

Application Notes and Protocols for Scale-Up of CyMe4BTBP-Based Processes

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Compound of Interest

Compound Name: *CyMe4BTBP*

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These application notes provide a comprehensive overview of the key considerations and experimental protocols for scaling up solvent extraction processes utilizing the selective extractant 6,6'-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[1][2][3]triazin-3-yl)-[2,2']-bipyridine (**CyMe4BTBP**). The primary application discussed is the separation of trivalent actinides (An) from lanthanides (Ln) in the context of used nuclear fuel reprocessing, a critical step in advanced fuel cycles like SANEX (Selective Actinide Extraction) and GANEX (Grouped Actinide Extraction).

Introduction to CyMe4BTBP and Its Role in Solvent Extraction

CyMe4BTBP is a highly selective nitrogen-donor ligand renowned for its exceptional ability to discriminate between trivalent actinides and lanthanides in highly acidic aqueous solutions.[1] [4] This selectivity is crucial for partitioning and transmutation strategies aimed at reducing the long-term radiotoxicity of nuclear waste. In a typical process, **CyMe4BTBP** is dissolved in an organic diluent, often in combination with other reagents, to extract actinides from a nitric acid feed solution containing a mixture of fission products.

Key features of **CyMe4BTBP**-based processes include:

- High Selectivity: Demonstrates remarkable efficiency in separating Am(III) and Cm(III) from lanthanides.[1]
- Favorable Stoichiometry: Forms a 1:2 metal-to-ligand complex with trivalent metal ions.[2]
- Process Context: A central component in advanced nuclear fuel recycling concepts developed in Europe, such as the SANEX and GANEX processes.[1][4][5]

Key Scale-Up Considerations

Scaling up a **CyMe4BTBP**-based process from laboratory batch experiments to continuous counter-current operations in centrifugal contactors or other industrial equipment requires careful consideration of several factors that can significantly impact efficiency, safety, and cost.

2.1. Solvent Composition Optimization:

The choice of diluent and the potential inclusion of co-extractants or phase transfer catalysts are critical for robust process performance.

- Diluent Selection: The diluent affects ligand solubility, extraction kinetics, and overall solvent stability. Common diluents include 1-octanol, cyclohexanone, and phenyl trifluoromethyl sulfone (FS-13).[1][5][6] While cyclohexanone-based solvents can offer high and fast actinide extraction, they may exhibit poor stability in contact with acidic aqueous phases.[1][5] FS-13 provides good radiolytic and hydrolytic stability but may result in lower actinide distribution ratios.[5] 1-octanol is a frequently used and relatively stable diluent.[1][7] The choice of solvent is ultimately a balance between achieving a high separation factor and ensuring sufficient solubility of the **CyMe4BTBP** ligand.[8]
- Phase Transfer Catalysts: A significant challenge with **CyMe4BTBP** is its relatively slow extraction kinetics.[2][9][10] To overcome this limitation, a phase transfer catalyst such as N,N,N',N'-tetraoctyldiglycolamide (TODGA) is often added to the organic phase.[2][4] The addition of TODGA has been shown to improve the kinetics without compromising the selectivity of the actinide/lanthanide separation.[2][3]

- Co-extractants: In some process flowsheets, such as the GANEX process, **CyMe4BTBP** is used in conjunction with a co-extractant like N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide (DMDOHEMA) or N,N-di-(2-ethylhexyl)butyramide (DEHBA) to achieve the desired separation goals.[5][7][11]

2.2. Physicochemical Parameters:

- Temperature: Temperature can influence extraction kinetics. An increase in temperature can improve the extraction rate, partly by decreasing the viscosity of the diluent.[2][12]
- Nitric Acid Concentration: The acidity of the aqueous feed is a key parameter. **CyMe4BTBP** is designed to extract actinides from acidic solutions, typically in the range of 1-3 M HNO₃. [4][13][14]
- Contact Time: Due to the kinetics of the system, sufficient contact time between the aqueous and organic phases is necessary to reach extraction equilibrium. In some systems, this can be less than 20 minutes.[5][15]

2.3. Hydrolytic and Radiolytic Stability:

In the high-radiation environment of used nuclear fuel reprocessing, the stability of the solvent is paramount for maintaining process efficiency and minimizing waste generation.

- Radiolytic Degradation: **CyMe4BTBP** can undergo degradation upon exposure to gamma and alpha radiation.[7] The primary degradation mechanism involves the addition of radicals formed from the radiolysis of the diluent (e.g., α -hydroxyoctyl radicals from 1-octanol) to the ligand molecule.[1][3] This can lead to a decrease in the concentration of the parent ligand and a reduction in the distribution ratios of actinides and lanthanides.[7][16]
- Protective Effect of Nitric Acid: The presence of nitric acid during irradiation has a remarkable stabilizing effect.[1][7][13][16] When the organic phase is in contact with a nitric acid solution during irradiation, the distribution ratios can remain constant over a significant dose range. [16][17]
- Hydrolytic Stability: The stability of the solvent against hydrolysis, particularly in acidic conditions, is also a critical factor. Some diluents, like cyclohexanone, can have poor stability when in contact with acidic aqueous phases.[1][5]

2.4. Process Equipment and Flowsheet Design:

- **Centrifugal Contactors:** For continuous counter-current extraction processes, centrifugal contactors are often the equipment of choice due to their short residence times, high throughput, and low solvent inventory.[4][11][14][18]
- **Flowsheet Configuration:** A typical flowsheet consists of multiple stages for extraction, scrubbing, and stripping.[4][11][18]
 - **Extraction:** The actinides are selectively transferred from the aqueous feed to the organic solvent.
 - **Scrubbing:** The loaded organic phase is washed with a fresh aqueous solution to remove co-extracted impurities, such as lanthanides.
 - **Stripping (Back-extraction):** The actinides are recovered from the organic phase into a suitable aqueous solution, such as a glycolic acid-based stripping solution.[18]

Quantitative Data Summary

The following tables summarize key quantitative data from laboratory-scale and continuous counter-current demonstration studies of **CyMe4BTBP**-based processes.

Table 1: Solvent Compositions for An/Ln Separation

Process Name/Reference	CyMe4BTBP Conc. (mM)	Co-extractant/Catalyst	Diluent
1-cycle SANEX[18]	10	5 mM TODGA	TPH/1-octanol mixture
SANEX Demonstration[11]	Not specified	DMDOHEMA	1-octanol
CHALMEX FS-13[19]	25	30% v/v TBP	FS-13
EURO-GANEX[5][20]	Not specified	TODGA + DMDOHEMA	Kerosene

Table 2: Performance of a 16-Stage SANEX Process in Centrifugal Contactors[11][14]

Parameter	Value
Feed Acidity	2 M HNO ₃
Actinide Recovery (Am & Cm)	> 99.9%
Am Decontamination Factor	7000
Cm Decontamination Factor	1000
Lanthanide Contamination in Product	< 0.1% (except Gd at 0.32%)
Number of Extraction Stages	9
Number of Scrubbing Stages	3
Number of Stripping Stages	4

Table 3: Radiolytic Stability of 10 mM **CyMe4BTBP** in 1-octanol[7][16]

Irradiation Condition	Absorbed Dose (kGy)	Change in Am Distribution Ratio (DAm)
Without HNO ₃ contact	up to 300	Decreased with increasing dose
With HNO ₃ contact	up to 300	Remained constant

Experimental Protocols

4.1. Protocol for Batch Solvent Extraction Studies

This protocol describes a typical batch experiment to determine the distribution ratios of actinides and lanthanides.

Materials:

- **CyMe4BTBP** (purity > 98%)[7]
- Diluent (e.g., 1-octanol)

- Co-extractant/catalyst (e.g., TODGA), if applicable
- Nitric acid (various concentrations)
- Radiotracers (e.g., ^{241}Am , ^{152}Eu)
- Vials (e.g., 1.5 or 4 mL)
- Shaker/vortex mixer
- Centrifuge
- Gamma spectrometer or liquid scintillation counter

Procedure:

- Organic Phase Preparation: Prepare a solution of **CyMe4BTBP** and any co-extractant/catalyst in the chosen diluent to the desired concentrations (e.g., 10 mM **CyMe4BTBP**).
- Aqueous Phase Preparation: Prepare a nitric acid solution of the desired concentration (e.g., 3 M HNO_3). Spike this solution with known activities of the radiotracers (e.g., ^{241}Am and ^{152}Eu).
- Pre-equilibration (Optional but Recommended): Before adding the radiotracers, contact equal volumes of the organic and aqueous phases and shake vigorously for a set time (e.g., 30 minutes) to ensure saturation of the phases. Separate the phases after centrifugation. This step is crucial for obtaining reproducible results.
- Extraction: In a clean vial, add equal volumes (e.g., 0.5 mL or 1 mL) of the tracer-spiked aqueous phase and the (pre-equilibrated) organic phase.[\[12\]](#)
- Mixing: Tightly cap the vials and mix them at a constant temperature (e.g., 22-30 °C) and speed (e.g., 2400 rpm) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[\[12\]](#)[\[13\]](#)
- Phase Separation: Centrifuge the vials to ensure complete separation of the aqueous and organic phases.

- Sampling and Analysis: Carefully take an aliquot from each phase and measure the radioactivity using a suitable detector.
- Calculation of Distribution Ratio (D): The distribution ratio is calculated as the ratio of the radioactivity in the organic phase to the radioactivity in the aqueous phase, corrected for background and decay.

$$D = (\text{Counts per minute per mL in organic phase}) / (\text{Counts per minute per mL in aqueous phase})$$

4.2. Protocol for Radiolytic Stability Testing

This protocol outlines the procedure for evaluating the effect of gamma irradiation on the performance of the **CyMe4BTBP** solvent.

Materials:

- Prepared **CyMe4BTBP** solvent (as in 4.1)
- Nitric acid solution (e.g., 1 M HNO₃)
- Sealed irradiation vials
- ⁶⁰Co gamma source or other suitable radiation source[13][16]
- Dosimetry equipment
- Equipment for batch solvent extraction (as in 4.1)

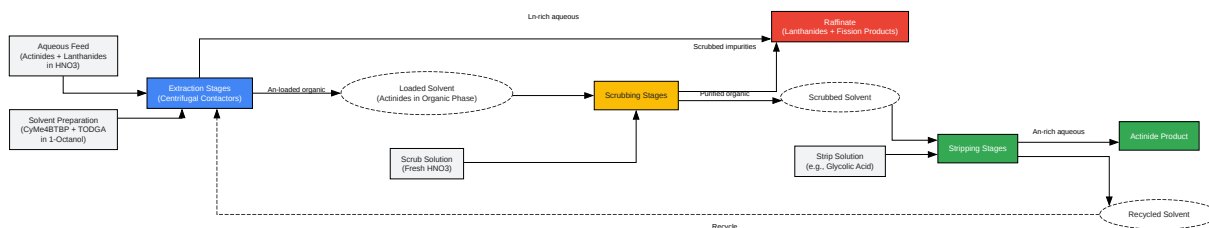
Procedure:

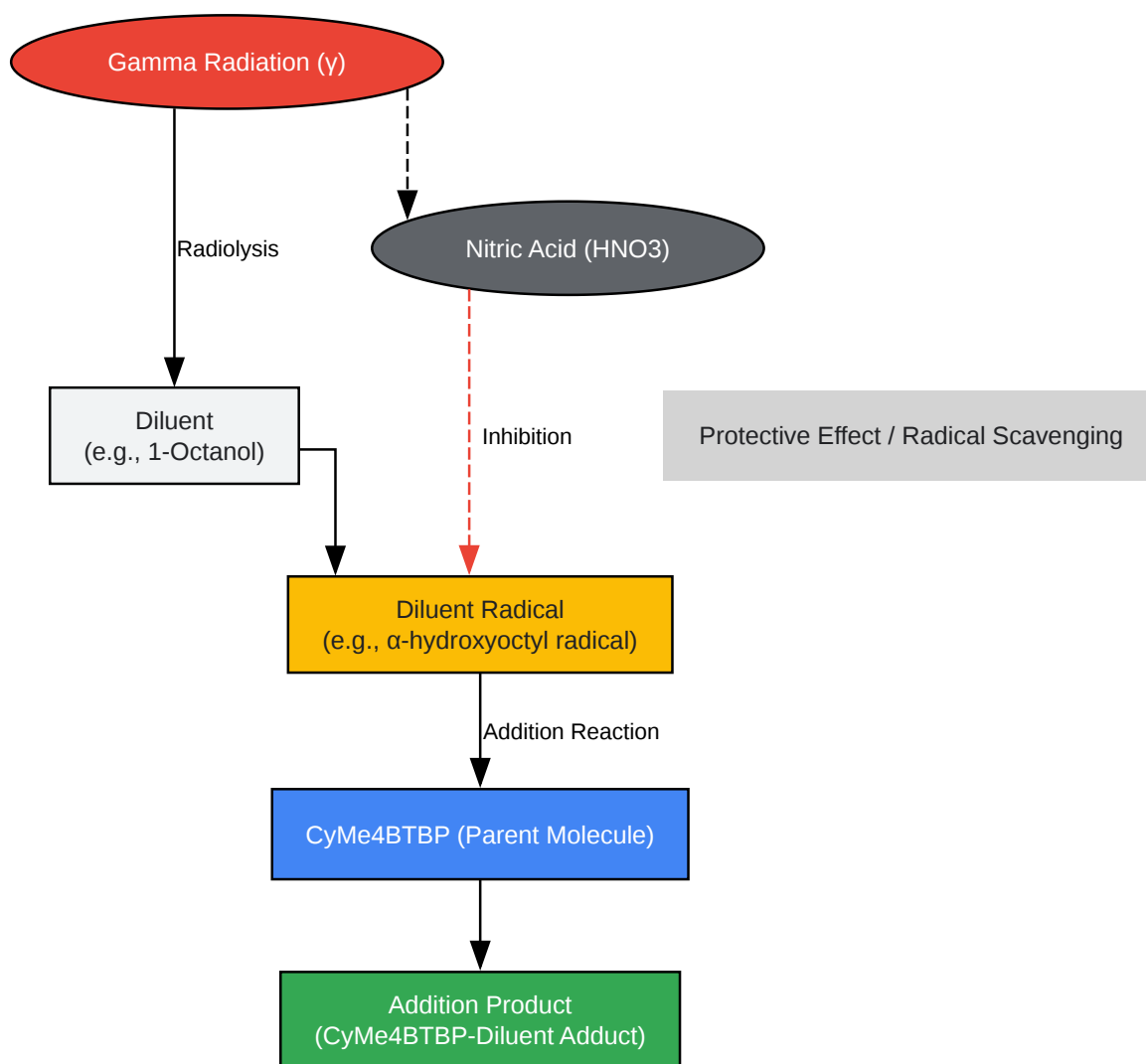
- Sample Preparation: Prepare samples of the organic solvent. For experiments with an aqueous phase present during irradiation, add an equal volume of the desired nitric acid solution to the vial containing the organic solvent. Seal the vials.
- Irradiation: Irradiate the samples in a ⁶⁰Co gamma source to various absorbed doses (e.g., 50, 100, 200, 300 kGy).[7][16] A set of non-irradiated samples should be kept as a control.

- Post-Irradiation Analysis:
 - Solvent Extraction Performance: Use the irradiated organic phases (after separation from the aqueous phase, if present) to perform batch solvent extraction experiments as described in Protocol 4.1. Compare the distribution ratios obtained with the irradiated solvents to those from the non-irradiated control.
 - Ligand Degradation (Optional): Analyze the irradiated organic phases using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the degradation products of **CyMe4BTBP**.^[7]^[13]

Visualizations

5.1. Signaling Pathways and Experimental Workflows





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